2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-
Description
2H-1,4-Benzothiazin-3(4H)-one derivatives are sulfur-containing heterocyclic compounds characterized by a fused benzene-thiazine ring system. The target compound, 2-[(2,4-dichlorophenyl)methylene]-substituted variant, incorporates a 2,4-dichlorophenyl group at the 2-position, enhancing its electronic and steric profile. This substitution is critical for modulating biological activity, as evidenced by its structural role in dopamine D2 receptor antagonists (). The compound’s synthesis typically involves chlorination of the parent benzothiazinone followed by nucleophilic substitution, though traditional methods face challenges such as harsh reaction conditions ().
Properties
Molecular Formula |
C15H9Cl2NOS |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H9Cl2NOS/c16-10-6-5-9(11(17)8-10)7-14-15(19)18-12-3-1-2-4-13(12)20-14/h1-8H,(H,18,19)/b14-7- |
InChI Key |
QVVNCLJUTKBNEG-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-aminothiophenol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazine derivatives.
Substitution: Formation of substituted benzothiazine derivatives.
Scientific Research Applications
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Comparisons
Benzothiazinones vs. Benzoxazinones
- Benzothiazinones (e.g., target compound): Contain a sulfur atom in the thiazine ring, contributing to lower electronegativity and greater polarizability compared to oxygen in benzoxazinones. This enhances sulfur’s nucleophilic reactivity and influences redox properties ().
- Benzoxazinones (e.g., 2H-1,4-benzoxazin-3(4H)-one): Oxygen’s higher electronegativity reduces ring electron density, affecting hydrogen-bonding capacity and metabolic stability. For example, 4-[(4-chlorophenyl)methyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one () exhibits distinct spectroscopic and reactivity profiles due to nitro and chlorophenyl substituents.
Substituent Effects
- 2,4-Dichlorophenyl Group : Introduces steric bulk and electron-withdrawing effects, increasing lipophilicity (logP) and resistance to oxidative metabolism. This contrasts with methoxy or methylthio substituents in analogues like 6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one (), which enhance solubility but reduce membrane permeability.
- Thiophenyl vs. Dichlorophenyl: Thiophenyl-substituted benzothiazinones (e.g., 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine, ) exhibit π-π stacking interactions beneficial for solid-state packing, whereas the dichlorophenyl group favors halogen bonding in biological targets ().
Physicochemical Properties
Crystallographic and Conformational Analysis
X-ray studies () reveal that the benzothiazinone ring adopts a puckered conformation (Cremer-Pople parameters: θ = 25.7°, φ = 120°), distinct from the planar benzoxazinone ring (θ = 5.2°, φ = 0°) due to sulfur’s larger atomic radius. The dichlorophenyl group induces a dihedral angle of 85° with the benzothiazinone plane, minimizing steric clashes and optimizing crystal packing ().
Biological Activity
2H-1,4-Benzothiazin-3(4H)-one derivatives, particularly those with various substituents, have garnered attention due to their diverse biological activities. This article focuses on the compound 2-[(2,4-dichlorophenyl)methylene]-2H-1,4-benzothiazin-3(4H)-one, exploring its pharmacological properties, synthesis, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antibacterial and antifungal properties. The compound has shown promising results against various microbial strains. For instance:
- Antibacterial Effectiveness : Studies have demonstrated that related benzothiazine compounds possess antibacterial activity comparable to standard antibiotics like streptomycin .
| Compound | Activity | Reference |
|---|---|---|
| 2H-1,4-Benzothiazin-3(4H)-one | Antibacterial | |
| 3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl acetic acid | Comparable to streptomycin |
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated. The DPPH scavenging assay revealed varying degrees of antioxidant activity among different derivatives:
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| 3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl acetic acid | Moderate | |
| Derivatives with methoxy groups | Higher activity |
Neuroprotective Effects
Benzothiazine derivatives are being explored for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Their ability to modulate neurotransmitter systems suggests a role in neuroprotection .
Case Studies
- Antimicrobial Evaluation : A study synthesized several benzothiazine derivatives and tested them against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, particularly against Gram-positive bacteria .
- Neuroprotective Study : Another research focused on the neuroprotective effects of benzothiazine compounds in animal models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and neuroinflammation, which are critical in the pathogenesis of neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2H-1,4-Benzothiazin-3(4H)-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves the condensation of 2-aminothiophenol with substituted β-aroylacrylic acids under acidic reflux conditions. For example, reacting 2-aminothiophenol with 4-(4-chlorophenyl)-4-oxo-2-butenoic acid in dry ethanol saturated with HCl gas yields the target compound. Key optimizations include controlling reaction time (to prevent side reactions) and using recrystallization (e.g., methanol) to purify the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 6.8–7.8 ppm) and carbonyl carbons (δ ~170 ppm) confirm the benzothiazinone core. The dichlorophenyl substituent appears as distinct splitting patterns in the aromatic region .
- X-ray Diffraction : Determines crystal packing, hydrogen bonding (e.g., N–H⋯O and C–H⋯O interactions), and ring conformation (twisted boat/chair intermediates) .
- Elemental Analysis : Validates purity by matching calculated vs. experimental C/H/N percentages (e.g., C 60.47%, H 3.81%, N 4.41%) .
Q. What are the primary biological activities associated with benzothiazinone derivatives, and how are these assays designed?
- Methodological Answer : Benzothiazinones exhibit antifungal and antibacterial properties. Bioactivity assays typically involve:
- Antifungal Testing : Disk diffusion or microdilution against Candida albicans, with MIC (minimum inhibitory concentration) determination.
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., halogen position) to correlate electronic effects with potency .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELXL, WinGX) resolve ambiguities in molecular conformation during structure refinement?
- Methodological Answer :
- SHELXL : Refines anisotropic displacement parameters and hydrogen bonding networks. For example, it resolves puckering ambiguities in the six-membered benzothiazinone ring by analyzing torsion angles (e.g., O1–C8–C7–C9 = 8.3°) .
- WinGX/ORTEP : Visualizes intermolecular interactions (e.g., hydrogen-bonded chains along the a-axis) and generates publication-quality ellipsoid diagrams .
Q. What computational strategies are employed to predict bioactivity or binding modes of this compound?
- Methodological Answer :
- Molecular Docking : Simulates interactions with target enzymes (e.g., acetylcholinesterase) using software like AutoDock. Focus on hydrophobic pockets accommodating the dichlorophenyl group.
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How can conflicting data on reaction pathways (e.g., unexpected ring formation) be resolved?
- Methodological Answer : Discrepancies (e.g., seven-membered vs. six-membered ring formation) require:
- Mechanistic Re-evaluation : Repeating reactions under varying conditions (temperature, catalyst) to isolate intermediates.
- Crystallographic Validation : Definitive proof of structure via X-ray analysis, as demonstrated in resolving the 1,4-benzothiazin-3-one vs. 1,5-benzothiazepine debate .
Q. What advanced metrics analyze ring puckering and conformational dynamics in crystallographic data?
- Methodological Answer :
- Cremer-Pople Parameters : Quantify puckering amplitude (q) and phase angle (θ) for six-membered rings. For example, the title compound’s intermediate conformation (twisted boat/chair) is defined by q₂ and θ₂ values derived from atomic coordinates .
- Torsion Angle Heatmaps : Map conformational flexibility across crystal structures to identify energetically favorable states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
